molecular formula C9H10Cl2O B13697353 1-(Dichloromethyl)-4-ethoxybenzene CAS No. 220870-73-5

1-(Dichloromethyl)-4-ethoxybenzene

Cat. No.: B13697353
CAS No.: 220870-73-5
M. Wt: 205.08 g/mol
InChI Key: XHJWDSXWBCXVCR-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-4-ethoxybenzene is a benzene derivative intended for research and development purposes. Compounds featuring a dichloromethyl group attached to an aromatic ring are of significant interest in organic synthesis, often serving as key intermediates or building blocks for the construction of more complex molecules. The ethoxy functional group on the phenyl ring can influence the compound's electronic properties and solubility, making it a versatile precursor. Potential research applications for this compound may include its use in pharmaceutical development, agrochemical research, and materials science. It is strictly for use in a laboratory setting by qualified professionals. Researchers should consult the relevant safety data sheets (SDS) and conduct their own thorough analysis to determine the compound's suitability for specific applications. Specific details on its mechanism of action and precise research value are dependent on the experimental context.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220870-73-5

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

1-(dichloromethyl)-4-ethoxybenzene

InChI

InChI=1S/C9H10Cl2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,9H,2H2,1H3

InChI Key

XHJWDSXWBCXVCR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(Cl)Cl

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 Dichloromethyl 4 Ethoxybenzene

Elaboration of Established Synthesis Routes and Mechanistic Considerations

The synthesis of 1-(dichloromethyl)-4-ethoxybenzene, a valuable intermediate in the production of various fine chemicals, can be achieved through several established methodologies. These routes primarily involve the introduction of a dichloromethyl group onto the phenetole (B1680304) (ethoxybenzene) core. The primary strategies include direct chloromethylation followed by further chlorination, and formylation followed by halogenation.

Chloromethylation Strategies: Reaction Optimization and Regioselectivity

Chloromethylation is a classic and widely utilized method for introducing a chloromethyl group onto an aromatic ring. dur.ac.ukscilit.com For phenetole, the presence of the activating ethoxy group directs the electrophilic substitution primarily to the para position, leading to the formation of 1-(chloromethyl)-4-ethoxybenzene. dur.ac.uk

The reaction typically involves the use of formaldehyde (B43269) (or its equivalents like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. dur.ac.ukkoreascience.kr In some instances, particularly with highly activated aromatic rings like phenetole, a catalyst may not be necessary. dur.ac.uk The mechanism proceeds via a typical electrophilic aromatic substitution, where the electrophile is a species generated from formaldehyde and HCl. dur.ac.uk

Optimization of the chloromethylation process is crucial for maximizing the yield and selectivity of the desired product. koreascience.kr Factors such as the ratio of reactants, reaction temperature, and duration are critical parameters that need to be carefully controlled. koreascience.kr For instance, in the chloromethylation of biphenyl, a related aromatic compound, the molar ratio of the aromatic substrate to paraformaldehyde and the reaction temperature were found to significantly influence the yield of the dichloromethylated product. koreascience.kr

Approaches via Formylation and Subsequent Halogenation Reactions

An alternative and often complementary approach to synthesizing this compound involves a two-step process: formylation of phenetole followed by chlorination of the resulting aldehyde.

Formylation: The introduction of a formyl group (-CHO) onto the phenetole ring can be achieved through various established formylation reactions, such as the Vilsmeier-Haack reaction or the Gattermann-Koch reaction. These methods typically yield 4-ethoxybenzaldehyde (B43997) with high regioselectivity.

Halogenation: The subsequent conversion of the aldehyde group to a dichloromethyl group can be accomplished using a variety of chlorinating agents. A common method involves the reaction of the aldehyde with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction proceeds through the formation of a geminal diol intermediate which is then converted to the dichloromethyl compound.

This two-step approach offers an alternative pathway that can be advantageous in certain contexts, potentially avoiding some of the hazardous reagents associated with direct chloromethylation, such as chloromethyl methyl ether, which is a known carcinogen. dur.ac.uk

Catalytic Systems in Dichloromethyl Group Introduction

The introduction of a dichloromethyl group can be facilitated by various catalytic systems. Dichloromethyl methyl ether, in the presence of a Friedel-Crafts catalyst, can react with aromatic compounds to introduce a dichloromethyl group, which upon hydrolysis yields the corresponding aldehyde. orgsyn.org

Recent research has also explored the use of zinc iodide as a catalyst for the chloromethylation of aromatic compounds with dimethoxymethane (B151124) and chlorosulfonic acid, affording the corresponding chloromethyl derivatives in good yields under mild conditions. researchgate.net While this method directly yields the chloromethyl derivative, subsequent chlorination would be required to obtain the dichloromethyl functionality.

The development of efficient catalytic systems is crucial for improving the sustainability and economic viability of these synthetic routes. nih.gov

Development of Novel and Sustainable Synthetic Protocols

In line with the growing emphasis on environmentally benign chemical processes, recent research has focused on developing novel and sustainable synthetic methods for the preparation of compounds like this compound.

Green Chemistry Principles in Compound Preparation

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, this translates to exploring alternative, less toxic reagents and solvents, improving atom economy, and designing recyclable catalytic systems. nih.govrsc.org

One approach involves the use of phase-transfer catalysis (PTC) in aqueous media for chloromethylation reactions. researchgate.net This method can enhance reaction rates and facilitate the separation of the product from the reaction mixture, reducing the need for volatile organic solvents. researchgate.net The use of solid-supported catalysts is another green strategy that allows for easy recovery and reuse of the catalyst, minimizing waste. scilit.com

Advanced Reaction Conditions (e.g., Flow Chemistry, Electrochemical Methods)

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. beilstein-journals.org The generation and use of unstable intermediates, such as organolithium reagents, can be more safely and efficiently managed in a continuous flow reactor. researchgate.net This technology could be applied to the synthesis of this compound, potentially allowing for better control over reaction parameters and leading to higher yields and purity. unimi.it

Electrochemical Methods: Electrochemical synthesis represents a powerful and green alternative to conventional chemical methods. nih.gov Anodic oxidation can be used to generate reactive intermediates for C-H functionalization reactions. youtube.com For instance, electrochemical methods have been developed for the amination and deuteration of arenes. acs.orgnih.gov The application of electrochemical principles to the dichloromethylation of phenetole could provide a more sustainable and efficient synthetic route, avoiding the use of harsh and toxic reagents.

Characterization of Synthetic Intermediates and Purity Assessment Techniques for Research Applications

The successful synthesis of this compound relies heavily on the purity of the starting materials and the accurate identification of key synthetic intermediates. Rigorous characterization and purity assessment are therefore critical. The primary intermediates, depending on the chosen synthetic route, are 4-ethoxybenzaldehyde and ethoxybenzene.

Characterization of Synthetic Intermediates

Spectroscopic techniques are indispensable for confirming the structure and identity of these intermediates.

4-Ethoxybenzaldehyde: This intermediate is central to the dichlorination pathway. Its structure is typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.govallfordrugs.com

¹H NMR spectroscopy provides a distinct fingerprint, showing characteristic signals for the aldehydic proton (around 9.9 ppm), the aromatic protons (in the 7-8 ppm region, showing a pattern typical of a 1,4-disubstituted ring), and the ethyl group protons (a quartet around 4.1 ppm and a triplet around 1.4 ppm). allfordrugs.com

¹³C NMR spectroscopy complements the proton data, with unique resonances for the carbonyl carbon, the aromatic carbons (including the two oxygen-bound carbons), and the ethyl carbons. nih.govchemicalbook.com

IR spectroscopy is particularly useful for identifying the key functional groups. A strong absorption band is observed in the region of 1690-1710 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde. allfordrugs.com Additional bands confirm the presence of the C-O ether linkage and the aromatic ring. chemicalbook.comnist.gov

Ethoxybenzene (Phenetole): As the starting material for the Friedel-Crafts route, the purity and identity of ethoxybenzene are paramount.

Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), is a powerful tool for its identification. The mass spectrum of ethoxybenzene shows a characteristic molecular ion peak (m/z 122) and a prominent base peak (m/z 94) resulting from the loss of an ethylene (B1197577) molecule. nih.govmassbank.jp

¹H and ¹³C NMR spectroscopy are also used to confirm its structure, showing signals consistent with a monosubstituted benzene (B151609) ring and an attached ethyl group.

The table below summarizes the key characterization data for these intermediates.

IntermediateFormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm, typical)Key IR Bands (cm⁻¹)Key Mass Spec (m/z)
4-Ethoxybenzaldehyde C₉H₁₀O₂150.179.9 (s, 1H, -CHO), 7.8 (d, 2H), 7.0 (d, 2H), 4.1 (q, 2H), 1.4 (t, 3H)~1700 (C=O stretch), ~1250 (C-O stretch)150 (M+), 121, 93
Ethoxybenzene C₈H₁₀O122.167.3-6.9 (m, 5H), 4.0 (q, 2H), 1.4 (t, 3H)~3050 (Ar C-H), ~1240 (C-O stretch)122 (M+), 94 (base peak)

Purity Assessment Techniques

To ensure high-quality results and yields in research applications, the purity of starting materials, intermediates, and the final product must be rigorously assessed. Chromatographic methods are the primary tools for this purpose.

Gas Chromatography (GC): GC is a highly effective technique for assessing the purity of volatile and thermally stable compounds like ethoxybenzene and 4-ethoxybenzaldehyde. nih.govyzimgs.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative purity data and qualitative identification of impurities. thermofisher.comresearchgate.net For the analysis of these aromatic compounds, a non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is often employed. nih.gov The retention time of the main component relative to any impurities allows for a precise determination of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for analyzing a wide range of substituted benzenes and is particularly useful for monitoring the progress of a reaction. nih.gov Samples can be taken from the reaction mixture at various time points and analyzed to determine the consumption of starting materials and the formation of the product. Reversed-phase HPLC, using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, is typically employed for these types of aromatic compounds. researchgate.net A UV detector is commonly used, as the aromatic rings of the intermediates and the final product exhibit strong UV absorbance.

The table below outlines typical chromatographic conditions used for purity assessment.

TechniqueStationary Phase (Column)Mobile Phase / Carrier GasDetectorApplication
Gas Chromatography (GC) Non-polar (e.g., Dimethylpolysiloxane)HeliumFID or MSPurity assessment of volatile starting materials (e.g., Ethoxybenzene) and product.
High-Performance Liquid Chromatography (HPLC) Reversed-phase (e.g., C18)Acetonitrile/Water or Methanol/WaterUVPurity assessment of less volatile starting materials (e.g., 4-Ethoxybenzaldehyde) and reaction monitoring.

Comprehensive Analysis of the Reactivity and Reaction Mechanisms of 1 Dichloromethyl 4 Ethoxybenzene

Transformations Involving the Dichloromethyl Moiety

The dichloromethyl group is the primary site of reactivity in 1-(dichloromethyl)-4-ethoxybenzene, undergoing a variety of transformations including nucleophilic substitution, hydrolysis, oxidation, carbene generation, and reduction.

Nucleophilic Substitution Reactions and Their Scope

The two chlorine atoms on the benzylic carbon make it susceptible to nucleophilic attack. These reactions typically proceed via an SN1 or SN2 mechanism, depending on the nucleophile and reaction conditions. A range of nucleophiles can displace one or both chlorine atoms, leading to a diverse array of products. For instance, reaction with alkoxides or phenoxides can yield the corresponding ethers, while reaction with cyanide would produce the nitrile. These substitution reactions are foundational for building more complex molecular architectures.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product
Hydroxide Sodium Hydroxide 4-Ethoxybenzaldehyde (B43997)
Alkoxide Sodium Methoxide 1-(Dimethoxymethyl)-4-ethoxybenzene
Cyanide Sodium Cyanide 4-Ethoxybenzylidene dicyanide

Hydrolytic and Oxidative Pathways to Carbonyl and Carboxyl Derivatives

The dichloromethyl group can be readily converted to a carbonyl group through hydrolysis. This reaction typically proceeds by the substitution of the chlorine atoms with hydroxyl groups, forming an unstable gem-diol that rapidly dehydrates to the corresponding aldehyde, 4-ethoxybenzaldehyde. This transformation is often a key step in the synthesis of this valuable flavoring and fragrance agent.

Further oxidation of the resulting aldehyde, or in some cases directly from the dichloromethyl compound, yields the corresponding carboxylic acid, 4-ethoxybenzoic acid. nih.govnih.gov Common oxidizing agents for this transformation include potassium permanganate (B83412) or chromic acid.

Table 2: Hydrolytic and Oxidative Transformations

Starting Material Reagents Product
This compound H₂O, Heat 4-Ethoxybenzaldehyde

Carbene Generation and Subsequent Reaction Pathways

Treatment of this compound with a strong, non-nucleophilic base, such as potassium tert-butoxide, can lead to the elimination of HCl and the in-situ generation of a highly reactive carbene intermediate, 4-ethoxyphenylchlorocarbene. This transient species can then undergo a variety of characteristic carbene reactions. For example, in the presence of an alkene, it can participate in a cycloaddition reaction to form a cyclopropane (B1198618) derivative. Intramolecular C-H insertion reactions are also possible, leading to rearranged products.

Table 3: Carbene Generation and a Representative Reaction

Reagent Intermediate Subsequent Reaction with Cyclohexene Product

Reductive Transformations and Dehalogenation Studies

The dichloromethyl group can be reduced to a methyl group through catalytic hydrogenation or by using reducing agents like zinc dust in acetic acid. This dehalogenation process converts this compound into 1-ethoxy-4-methylbenzene. The stepwise reduction, to first form 1-(chloromethyl)-4-ethoxybenzene, is also a possibility under controlled conditions. These reductive pathways are useful for removing the halogen atoms once they have served their synthetic purpose.

Table 4: Reductive Dehalogenation

Reagent(s) Product
H₂, Pd/C 1-Ethoxy-4-methylbenzene

Reactivity of the Aromatic Ring System

The substituents on the benzene (B151609) ring, the ethoxy group and the dichloromethyl group, direct the regiochemical outcome of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: Regioselectivity and Activating Effects

The ethoxy group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. libretexts.org Conversely, the dichloromethyl group is a deactivating group due to the electron-withdrawing inductive effect of the chlorine atoms. When both groups are present, the powerful activating and directing effect of the ethoxy group dominates. uci.eduleah4sci.com

Table 5: Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile Expected Major Product(s)
Nitration NO₂⁺ 1-(Dichloromethyl)-2-nitro-4-ethoxybenzene
Bromination Br⁺ 2-Bromo-1-(dichloromethyl)-4-ethoxybenzene

Metal-Catalyzed Cross-Coupling Reactions and Their Potential

The dichloromethyl group in this compound presents a unique substrate for metal-catalyzed cross-coupling reactions, offering potential pathways to synthesize a variety of functionalized aromatic compounds. While the direct use of dichloromethyl arenes in standard cross-coupling reactions is not as extensively documented as that of aryl halides or triflates, the principles of these reactions provide a framework for understanding their potential reactivity. The primary challenge lies in the selective activation of one or both C-Cl bonds of the dichloromethyl group.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with an organohalide. youtube.com In the context of this compound, a potential pathway would involve the oxidative addition of a C-Cl bond to a low-valent palladium(0) catalyst. This step is often the rate-determining step in the catalytic cycle. The resulting organopalladium(II) intermediate could then undergo transmetalation with a boronic acid or ester, followed by reductive elimination to form a new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com The reactivity of the dichloromethyl group would be influenced by steric and electronic factors. The presence of two chlorine atoms could potentially lead to double coupling reactions under appropriate conditions, yielding diarylmethane derivatives. The choice of catalyst, ligands, base, and solvent would be crucial in controlling the selectivity and efficiency of such a transformation. mdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene. wikipedia.orgyoutube.com For this compound, a Heck-type reaction would involve the oxidative addition of a C-Cl bond to a palladium(0) catalyst, forming an arylpalladium(II) halide intermediate. libretexts.org This intermediate could then coordinate with an alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination would release the coupled product, a substituted alkene, and a hydridopalladium(II) species, which upon reductive elimination with a base regenerates the active catalyst. libretexts.orgyoutube.com The success of this reaction would depend on the ability to achieve selective oxidative addition of a single C-Cl bond and prevent side reactions. The intramolecular version of the Heck reaction is often more efficient and stereoselective. youtube.comlibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with an arylpalladium(II) halide intermediate generated from the oxidative addition of the aryl halide to palladium(0). libretexts.org For this compound, a similar pathway could be envisioned, where the dichloromethyl group serves as the halide component. The reaction conditions, including the choice of base and the potential for copper-free protocols, would need to be carefully optimized to achieve the desired coupling product. organic-chemistry.orgnih.gov The stereochemistry of the starting materials is typically retained in the final product of Sonogashira couplings. libretexts.org

Table 1: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerKey Catalyst/ReagentsPotential Product
Suzuki-MiyauraOrganoboron ReagentPalladium Catalyst, BaseAryl- or Diaryl-methane Derivatives
HeckAlkenePalladium Catalyst, BaseSubstituted Alkenes
SonogashiraTerminal AlkynePalladium Catalyst, Copper(I) Co-catalyst, BaseArylalkynes

Direct Aromatic Functionalization Methodologies

Direct aromatic functionalization, particularly through C-H activation, offers an atom-economical approach to modifying aromatic rings. nih.govbeilstein-journals.org For this compound, these methods could provide routes to introduce new substituents onto the benzene ring, complementing the reactivity of the dichloromethyl group.

Directed ortho-Metalation (DoM): The ethoxy group in this compound could potentially act as a directed metalating group (DMG). In DoM reactions, a heteroatom-containing functional group directs the deprotonation of an adjacent ortho-proton by a strong base, typically an organolithium reagent. nih.govbeilstein-journals.org The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the ortho position with high regioselectivity. beilstein-journals.org The viability of this approach would depend on the relative acidity of the ortho-protons and the protons on the dichloromethyl group, as well as the stability of the resulting organometallic intermediate.

Friedel-Crafts Reactions: Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com this compound, with its electron-donating ethoxy group, is activated towards electrophilic attack.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The ethoxy group would direct the incoming alkyl group primarily to the ortho and para positions. However, since the para position is already occupied by the dichloromethyl group, substitution would be expected to occur at the ortho position. A major limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group further activates the ring. libretexts.org

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orglibretexts.org Similar to alkylation, the ethoxy group directs the acyl group to the ortho position. A key advantage of acylation is that the resulting acyl group is deactivating, which prevents further reactions and leads to mono-substituted products. libretexts.org The ketone product can then be reduced to an alkyl group if desired. youtube.com

Table 2: Potential Direct Aromatic Functionalization Reactions

ReactionReagent(s)Expected Position of FunctionalizationKey Features
Directed ortho-MetalationStrong Base (e.g., n-BuLi), ElectrophileOrtho to the ethoxy groupHigh regioselectivity, requires a directing group.
Friedel-Crafts AlkylationAlkyl Halide, Lewis Acid (e.g., AlCl₃)Ortho to the ethoxy groupProne to polyalkylation and carbocation rearrangements. masterorganicchemistry.com
Friedel-Crafts AcylationAcyl Halide, Lewis Acid (e.g., AlCl₃)Ortho to the ethoxy groupDeactivating acyl group prevents polyacylation. youtube.com

Intramolecular Cyclization and Rearrangement Processes

The presence of the dichloromethyl group and the ethoxy-substituted aromatic ring in this compound provides the structural framework for potential intramolecular cyclization and rearrangement reactions, particularly under conditions that promote the formation of reactive intermediates.

One plausible intramolecular reaction is a cyclization involving the dichloromethyl group and the ortho position of the benzene ring. For instance, under strong basic conditions, deprotonation of the dichloromethyl group could generate a carbanion. This carbanion could then potentially undergo an intramolecular nucleophilic substitution with a suitable leaving group at the ortho position, if one were present. More likely, elimination of a chloride ion from the dichloromethyl group could generate a chlorocarbene intermediate, which could then undergo an intramolecular C-H insertion reaction at an ortho C-H bond to form a dichloronorcaradiene-type intermediate. This highly strained intermediate would likely rearrange to form a substituted indene (B144670) or a related cyclic structure.

Rearrangement reactions could also be envisioned. For example, under Lewis acidic conditions, coordination of a Lewis acid to one of the chlorine atoms could facilitate its departure, leading to the formation of a chlorobenzyl cation. This carbocation could then undergo rearrangement, such as a 1,2-hydride or 1,2-aryl shift, if a more stable carbocation could be formed. However, given the structure of this compound, significant rearrangement of the primary carbocation is less likely unless it facilitates the formation of a more stabilized system. The Bamberger rearrangement, which converts N-phenylhydroxylamines to 4-aminophenols, and the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether, are examples of named rearrangement reactions, although they are not directly applicable to this specific molecule without modification. wiley-vch.de

Mechanistic Investigations and Kinetic Studies

Understanding the reaction mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Mechanistic investigations of reactions involving similar dichlorinated compounds often focus on identifying key intermediates and transition states. For example, in reactions involving dichlorophenylphosphine, the formation of various phosphorus-containing products was found to be dependent on factors such as the solvent polarity and the presence of light, suggesting the involvement of multiple reaction pathways and reactive intermediates. researchgate.net Similarly, for reactions of this compound, a combination of experimental and computational methods would be necessary to elucidate the operative mechanisms. Kinetic studies can provide quantitative information about reaction rates and the factors that influence them. For instance, in the chlorination of 1-chloro-4-nitrobenzene, the reaction was found to be first order with respect to both the substrate and chlorine, and the apparent activation energies for the consecutive reactions were determined. researchgate.net

Spectroscopic Probes for Reaction Pathway Elucidation

Spectroscopic techniques are invaluable tools for identifying reaction intermediates and elucidating reaction pathways.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique allows for the real-time monitoring of changes in the vibrational modes of molecules during a reaction. nih.gov By tracking the appearance and disappearance of characteristic infrared absorption bands, it is possible to identify transient intermediates and follow the progress of the reaction. For example, in-situ FTIR has been used to study catalytic reactions in zeolites and to characterize surface intermediates. nih.govresearchgate.net This could be applied to study the reactions of this compound, providing insights into the formation of intermediates such as carbocations or organometallic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful techniques for characterizing the structure of organic molecules. By taking NMR spectra at various time points during a reaction, it is possible to identify intermediates and determine their structures. Low-temperature NMR experiments can be particularly useful for observing and characterizing unstable intermediates. For example, NMR has been used to characterize the products of Suzuki-Miyaura cross-coupling reactions. researchgate.net

Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of reactants, products, and intermediates. Techniques such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS) can be used to detect and characterize transient species in the reaction mixture.

Computational Verification of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for verifying the structures and energies of reaction intermediates and transition states that are often difficult to observe experimentally.

DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the geometries and relative energies of reactants, intermediates, transition states, and products. This information can help to distinguish between different possible reaction pathways and to understand the factors that control the regioselectivity and stereoselectivity of a reaction. For example, DFT calculations have been used to study the electronic and structural properties of pyrimidine (B1678525) analogs synthesized via Suzuki-Miyaura coupling and to predict their reactivity. mdpi.com In the context of this compound, DFT calculations could be used to investigate the stability of potential carbocation intermediates, the energy barriers for C-Cl bond activation in cross-coupling reactions, and the transition state structures for intramolecular cyclization or rearrangement reactions.

Applications of 1 Dichloromethyl 4 Ethoxybenzene As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The primary utility of 1-(Dichloromethyl)-4-ethoxybenzene lies in its role as a stable and reliable precursor to a variety of organic compounds. Its ability to be transformed into key functional groups under controlled conditions makes it an attractive starting point for multi-step syntheses.

One of the most direct and widely used applications of this compound is its conversion into 4-ethoxybenzaldehyde (B43997) and 4-ethoxybenzoic acid. nih.govnih.gov The dichloromethyl group is essentially a masked aldehyde functionality. Through hydrolysis, this group can be efficiently converted to a formyl group (-CHO), yielding 4-ethoxybenzaldehyde. nih.gov This transformation is typically achieved under aqueous acidic or basic conditions, or through the use of specific reagents that facilitate the hydrolysis.

Further oxidation of the resulting 4-ethoxybenzaldehyde, or direct, more vigorous hydrolysis of the dichloromethyl group, leads to the formation of 4-ethoxybenzoic acid. nih.gov These two compounds, the aldehyde and the carboxylic acid, are themselves valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 4-Ethoxybenzaldehyde, for example, is a known flavoring agent and is used in the synthesis of more complex molecules. nih.govhmdb.ca

Table 1: Synthetic Transformations of this compound

Starting MaterialProductTransformation
This compound4-EthoxybenzaldehydeHydrolysis of the dichloromethyl group to a formyl group.
This compound4-Ethoxybenzoic acidVigorous hydrolysis/oxidation of the dichloromethyl group.
4-EthoxybenzaldehydeVarious complex moleculesFurther synthetic modifications (e.g., condensation, oxidation).

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The derivatives of this compound, particularly 4-ethoxybenzaldehyde, serve as crucial starting materials for the synthesis of various heterocyclic systems. For instance, 4-ethoxybenzaldehyde can undergo condensation reactions with various nucleophiles to form a wide range of heterocyclic frameworks.

Research has shown that substituted benzaldehydes, such as 4-methoxybenzaldehyde (B44291) which is structurally similar to 4-ethoxybenzaldehyde, can react with compounds like malononitrile (B47326) and cyclohexanedione to form complex fused heterocyclic systems like tetrahydro-4H-chromene derivatives. nih.gov These types of reactions highlight the potential of 4-ethoxybenzaldehyde, derived from this compound, as a key component in the construction of diverse and potentially bioactive heterocyclic scaffolds.

The molecular scaffolds derived from this compound are of significant interest in chemical biology. The ethoxybenzene moiety can be found in various biologically active compounds. The aldehyde and carboxylic acid functionalities, readily accessible from the dichloromethyl precursor, are key handles for introducing this moiety into larger, more complex molecules designed to interact with biological targets.

For example, the 4-ethoxybenzaldehyde derived from this precursor can be used in multi-component reactions to build libraries of compounds for drug discovery screening. These scaffolds can be further functionalized to create specific enzyme inhibitors, receptor ligands, or molecular probes to study biological processes. The synthesis of chromene and thiazole (B1198619) derivatives, which can be initiated from related aromatic aldehydes, has been explored for targeting viral enzymes, demonstrating the utility of these structural motifs in developing potential therapeutic agents. nih.gov

Utilization in Materials Science Research and Polymer Chemistry

Beyond its applications in the synthesis of discrete small molecules, this compound and its derivatives are also finding use in the realm of materials science and polymer chemistry. The aromatic nature and the reactive functional groups make it a candidate for the development of new materials with tailored properties.

The development of new polymers with specific properties is a major focus of materials science. While direct polymerization of this compound is not a common application, its derivatives play a role as intermediates in creating monomers for polymerization. For instance, 4-ethoxybenzoic acid can be converted into derivatives that can be incorporated into polyesters or polyamides. These aromatic polyesters often exhibit desirable properties such as high thermal stability and mechanical strength. The synthesis of polymers often requires highly pure monomers, and the reliable conversion of precursors like this compound is a key step in this process.

The ethoxybenzene unit is an electron-donating group, which means it can be incorporated into molecules designed for electronic and optoelectronic applications. Materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) often consist of molecules with alternating electron-donating and electron-accepting units.

The 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid derived from this compound can be used as building blocks to construct larger conjugated molecules with specific electronic properties. These molecules can be designed to absorb or emit light at particular wavelengths, or to have specific charge-transport properties, making them suitable for use in advanced electronic devices. The synthesis of liquid crystals, for example, often involves substituted benzoic acids like 4-ethoxybenzoic acid. nih.gov

Research on "this compound" as a Reagent in Novel Organic Reaction Methodologies Remains Limited

The dichloromethyl group is a valuable functional moiety in synthetic chemistry, often serving as a precursor to aldehydes, or participating in various coupling and transformation reactions. It is plausible that this compound could be employed in such transformations. For instance, its reaction with a base could potentially generate a carbene intermediate, which could then be trapped by various substrates, or it could undergo hydrolysis to form 4-ethoxybenzaldehyde. However, specific and detailed research findings outlining the development of new, named reactions or unique synthetic strategies centered around this particular compound are not documented in accessible scholarly articles.

Consequently, the creation of a detailed analysis and data table focusing on its role as a reagent in the development of novel organic reaction methodologies, as per the specified outline, cannot be fulfilled at this time due to the lack of primary research data. Further investigation into specialized chemical databases and patent literature may be required to uncover any niche applications or unpublished research in this specific area.

Computational and Theoretical Investigations of 1 Dichloromethyl 4 Ethoxybenzene

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods are instrumental in understanding the electronic landscape of a molecule. These calculations can map out electron density, identify orbitals involved in chemical bonding, and pinpoint regions susceptible to electrophilic or nucleophilic attack.

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key determinants of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For aromatic compounds like 1-(Dichloromethyl)-4-ethoxybenzene, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π*-antibonding orbital. The presence of the electron-donating ethoxy group (-OC2H5) is expected to raise the energy of the HOMO, making the ring more susceptible to electrophilic attack. Conversely, the electron-withdrawing dichloromethyl group (-CHCl2) is anticipated to lower the energy of the LUMO, rendering the molecule more prone to nucleophilic attack at the dichloromethyl carbon.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and areas of positive potential, which are prone to nucleophilic attack.

In this compound, the oxygen atom of the ethoxy group and the π-system of the benzene ring are expected to be regions of high electron density and therefore negative electrostatic potential. In contrast, the hydrogen atoms of the dichloromethyl group and the carbon atom attached to the chlorine atoms would exhibit a positive electrostatic potential due to the high electronegativity of the chlorine atoms. This charge distribution profile is crucial for understanding the molecule's intermolecular interactions and its orientation when approaching a reaction partner.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. The rotation around the C-O bond of the ethoxy group and the C-C bond connecting the dichloromethyl group to the benzene ring gives rise to various conformers with different energies.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape by simulating the atomic motions over time. These simulations can reveal the accessible conformations under different conditions, such as in various solvents or at different temperatures, and can help in understanding the pathways of conformational changes.

Prediction of Spectroscopic Parameters for Research Purposes (e.g., Advanced NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra or even serve as a substitute when experimental data is unavailable.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For this compound, the chemical shifts of the aromatic protons would be influenced by the electron-donating ethoxy group and the electron-withdrawing dichloromethyl group.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared spectrum. Key vibrational modes for this molecule would include the C-H stretching of the aromatic ring and the alkyl groups, C-O stretching of the ether linkage, and the C-Cl stretching of the dichloromethyl group.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted spectrum would show absorptions arising from π → π* transitions within the benzene ring.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the transition states that connect reactants to products. This allows for the determination of activation energies and reaction rates.

For this compound, potential reactions for computational study could include nucleophilic substitution at the dichloromethyl carbon or electrophilic aromatic substitution on the benzene ring. Theoretical calculations can help to determine the most likely reaction pathways and the structures of the intermediates and transition states involved.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to predict its reactivity in various chemical transformations.

For a series of related compounds including this compound, a QSRR study could be developed to predict their reaction rates or equilibrium constants for a specific reaction. The descriptors used in such a model could include electronic parameters (such as HOMO/LUMO energies and atomic charges), steric parameters, and topological indices.

Advanced Analytical Techniques in the Research of 1 Dichloromethyl 4 Ethoxybenzene

High-Resolution Mass Spectrometry for Product Identification and Mechanistic Insights

High-resolution mass spectrometry (HRMS) is a critical tool for the definitive identification of 1-(dichloromethyl)-4-ethoxybenzene. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the compound and its fragments, a crucial step in confirming its identity.

In the analysis of this compound, HRMS would be used to verify its molecular formula, C9H10Cl2O. The presence of two chlorine atoms creates a characteristic isotopic pattern (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes) that serves as a clear diagnostic marker. The M, M+2, and M+4 peaks would appear in an approximate ratio of 9:6:1, providing strong evidence for the presence of two chlorine atoms.

Furthermore, HRMS is invaluable for mechanistic studies of reactions involving this compound. By analyzing the reaction mixture at various time points, it is possible to identify transient intermediates and byproducts. For instance, in a nucleophilic substitution reaction, HRMS could detect the mono-substituted intermediate, providing evidence for a stepwise reaction mechanism. The high mass accuracy allows for the confident differentiation between species with very similar nominal masses.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Isotopic Pattern (Relative Abundance)
[M]⁺ [C₉H₁₀³⁵Cl₂O]⁺ 204.0108 M (100%)
[M+2]⁺ [C₉H₁₀³⁵Cl³⁷ClO]⁺ 206.0079 M+2 (65%)
[M+4]⁺ [C₉H₁₀³⁷Cl₂O]⁺ 208.0049 M+4 (10.5%)
[M-Cl]⁺ [C₉H₁₀³⁵ClO]⁺ 169.0420 -

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR are fundamental for initial characterization, multi-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals in this compound and for elucidating its through-bond and through-space correlations.

Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal the coupling relationships between protons. For this compound, this would show a correlation between the ethyl protons (the triplet of the methyl group and the quartet of the methylene (B1212753) group) and, importantly, confirm the coupling between the aromatic protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the proton signal of the dichloromethyl group (-CHCl₂) would show a cross-peak with its corresponding carbon signal.

Table 2: Expected 2D NMR Correlations for this compound

Proton Signal Expected COSY Correlations Expected HMBC Correlations (to Carbons)
-CH₃ (ethoxy) -OCH₂- -OCH₂-, C1
-OCH₂- (ethoxy) -CH₃ -CH₃, C1
Aromatic Protons Other Aromatic Protons Aromatic Carbons, -CHCl₂ Carbon

X-ray Crystallography of Derivatives and Reaction Products for Definitive Structural Assignments

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in space. While obtaining suitable single crystals of this compound itself might be challenging, the technique is invaluable for characterizing its solid derivatives or reaction products.

For example, if this compound is used as a precursor in the synthesis of a more complex molecule, obtaining a crystal structure of the product would retrospectively confirm the connectivity and regiochemistry of the starting material. This is particularly important when there is ambiguity in the position of the dichloromethyl group on the aromatic ring. The resulting crystal structure would provide unambiguous proof of the 1,4-substitution pattern.

In a hypothetical scenario where a crystalline derivative is formed, the crystallographic data would yield a detailed structural model, including the dihedral angle between the plane of the phenyl ring and the C-C-Cl plane of the dichloromethyl group.

Chromatographic Techniques for Reaction Monitoring and Purity in Research Scale (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for both monitoring the progress of reactions that synthesize this compound and for assessing its final purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for analyzing volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass information for each separated component. In the synthesis of this compound, GC-MS would be used to monitor the consumption of starting materials and the formation of the product in real-time. It would also be highly effective in identifying volatile impurities. The retention time from the GC provides one level of identification, while the mass spectrum provides another.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture in the liquid phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. By developing a suitable HPLC method, one can accurately quantify the purity of a synthesized batch of this compound and detect any non-volatile impurities. A diode-array detector (DAD) can provide UV-Vis spectra of the separated components, offering an additional layer of identification.

Table 3: Typical Chromatographic Methods for Analysis of this compound

Technique Typical Stationary Phase Typical Mobile Phase/Carrier Gas Detection Method Application
GC-MS 5% Phenyl Polysiloxane Helium Mass Spectrometry (EI) Reaction monitoring, impurity profiling

Future Research Directions and Emerging Opportunities for 1 Dichloromethyl 4 Ethoxybenzene

Exploration of Unconventional Reactivity Patterns and Niche Transformations

While the conversion of dichloromethylarenes to benzaldehydes is a well-established transformation, the full reactive potential of 1-(Dichloromethyl)-4-ethoxybenzene remains largely untapped. Future research could focus on exploring unconventional reactivity patterns that go beyond simple hydrolysis. For instance, the dichloromethyl group could participate in novel carbon-carbon and carbon-heteroatom bond-forming reactions under specific catalytic conditions.

Research could be directed towards transition-metal-catalyzed cross-coupling reactions where the dichloromethyl group acts as a gem-dihaloalkane partner. This could open up pathways to previously inaccessible molecular architectures. Another area of interest is the development of niche transformations, such as the use of this compound as a precursor for the generation of carbenes or carbenoids. These highly reactive intermediates could then be trapped with various substrates to afford complex cyclic and acyclic molecules. The development of such methodologies would significantly enhance the synthetic utility of this compound.

Integration into Automated Synthesis and High-Throughput Experimentation

The field of chemical synthesis is undergoing a paradigm shift with the advent of automated synthesis and high-throughput experimentation (HTE). researchgate.netanalytical-sales.com These technologies allow for the rapid screening of a large number of reaction parameters, including catalysts, ligands, solvents, and temperatures, to identify optimal conditions for a given transformation. researchgate.netanalytical-sales.com The integration of this compound into HTE workflows could accelerate the discovery of its novel reactivity. nih.gov

For example, an HTE platform could be employed to screen a diverse library of catalysts and ligands for a novel cross-coupling reaction involving the dichloromethyl group. analytical-sales.com This would enable researchers to quickly identify promising reaction conditions that might be missed in a traditional, one-at-a-time experimental approach. analytical-sales.com The data generated from such high-throughput screens can also be used to build predictive models for reaction outcomes, further accelerating the pace of research. nih.gov

Table 1: Illustrative High-Throughput Experimentation (HTE) for a Hypothetical Suzuki Coupling with this compound

ExperimentCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10045
2Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane11062
3Pd(PPh₃)₄ (5)NoneNa₂CO₃DMF9023
4NiCl₂(dppp) (10)NoneK₂CO₃Acetonitrile8015

This table is for illustrative purposes and does not represent actual experimental data.

Development of Asymmetric Synthetic Routes Utilizing Chiral Analogues

The development of asymmetric synthetic routes to access chiral molecules is a major focus of modern organic chemistry. scispace.comresearchgate.net While this compound itself is achiral, it can be used as a substrate in reactions that generate new stereocenters. Future research could focus on the development of catalytic asymmetric methods that utilize this compound to produce enantioenriched products.

One approach would be to employ a chiral catalyst that can differentiate between the two chlorine atoms of the dichloromethyl group, leading to a stereoselective substitution. Alternatively, chiral analogues of this compound, where a stereocenter is present elsewhere in the molecule, could be used to control the stereochemical outcome of reactions at the dichloromethyl group. The synthesis of chiral vicinal tetrasubstituted diamines has been achieved with excellent enantiomeric excess values through the use of chiral diborons, demonstrating the potential of using chiral templates to control stereochemistry. nih.gov This principle could be extended to reactions involving this compound. nih.gov

Table 2: Hypothetical Asymmetric Reduction of an Imine Derived from 4-Ethoxybenzaldehyde (B43997) (from this compound)

EntryChiral Catalyst/LigandReductantSolventYield (%)Enantiomeric Excess (ee, %)
1(R)-CBSBH₃·SMe₂THF9585
2Noyori's CatalystH₂ (50 atm)MeOH9899
3Chiral Phosphoric AcidHantzsch EsterToluene8892
4(S,S)-DIOP-Rh(I)H₂ (20 atm)Benzene (B151609)9278

This table is for illustrative purposes and does not represent actual experimental data.

Potential in Supramolecular Chemistry and Nanotechnology Applications

The unique combination of a polarizable aromatic ring, an electron-donating ethoxy group, and a reactive dichloromethyl handle makes this compound an interesting candidate for applications in supramolecular chemistry and nanotechnology. The ethoxybenzene moiety can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are the driving forces for self-assembly in supramolecular systems.

The dichloromethyl group can be chemically modified to introduce other functionalities, allowing for the covalent attachment of the molecule to surfaces or nanoparticles. This could enable the development of novel functional materials with tailored properties. For example, monolayers of this compound derivatives on gold or silicon surfaces could be used to modify the surface properties for applications in sensing or electronics. In nanotechnology, this compound could serve as a building block for the synthesis of complex, well-defined nanostructures.

Synergistic Approaches with Photoredox and Electrochemistry in Organic Synthesis

Photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, offering mild and sustainable alternatives to traditional synthetic methods. nih.gov These techniques allow for the generation of highly reactive intermediates, such as radicals and radical ions, under mild conditions. researchgate.netnih.gov The dichloromethyl group in this compound is an ideal handle for both photoredox- and electro-mediated transformations.

Under photoredox conditions, single-electron transfer to the dichloromethyl group could lead to the formation of a dichloromethyl radical, which could then participate in a variety of carbon-carbon bond-forming reactions. researchgate.netnih.gov This approach could be used for the dichloromethylation of alkenes and alkynes, providing access to a range of complex chlorinated molecules. researchgate.netnih.gov

Electrochemistry offers another avenue for the controlled transformation of this compound. electrosynthesis.com Cathodic reduction could be used to generate a carbanion or a radical anion, while anodic oxidation could target the ethoxybenzene ring. academie-sciences.fr These electrochemical methods could be employed for a variety of synthetic applications, including reductive couplings and oxidative functionalizations. nih.govthieme-connect.de The combination of these modern synthetic techniques with the unique reactivity of this compound holds significant promise for the development of novel and efficient synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Dichloromethyl)-4-ethoxybenzene, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves electrophilic aromatic substitution (EAS) or functional group interconversion. For EAS, chlorination of 4-ethoxybenzene derivatives using reagents like Cl2/AlCl3 under anhydrous conditions is common. Key parameters include:

  • Temperature : Maintain 0–5°C to minimize side reactions (e.g., polysubstitution) .
  • Solvent : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
  • Purification : Column chromatography or recrystallization (ethanol/water) ensures >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational techniques:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., ethoxy at para, dichloromethyl at meta/ortho) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (C9H10Cl2O) and isotopic patterns for Cl .
  • DFT Calculations : Predict electronic effects (e.g., electron-withdrawing dichloromethyl group directing electrophiles) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow hazard guidelines for chlorinated aromatics:

  • Ventilation : Use fume hoods or closed systems to avoid inhalation .
  • PPE : Nitrile gloves, safety goggles, and lab coats prevent dermal contact .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize cytotoxicity and enzyme inhibition assays:

  • Cell Lines : Use MTT assays on human cancer lines (e.g., MCF-7) with IC50 determination .
  • Enzyme Targets : Test inhibition of cytochrome P450 isoforms (CYP3A4/2D6) via fluorometric screening .

Advanced Research Questions

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Methodological Answer :

  • Synthesis : Compare solvent polarity (e.g., DMSO vs. acetonitrile) and catalyst loading (AlCl3 1.0 vs. 1.2 equiv) to identify kinetic vs. thermodynamic control .
  • Biology : Validate inconsistent cytotoxicity results using orthogonal assays (e.g., apoptosis markers vs. ATP assays) and control for batch-to-batch purity .

Q. What computational tools are effective for predicting reaction mechanisms involving this compound?

  • Methodological Answer :

  • Molecular Dynamics : Simulate EAS transition states (Gaussian 09) to model regioselectivity .
  • Docking Studies : AutoDock Vina predicts binding interactions with biological targets (e.g., DNA topoisomerases) .

Q. What strategies minimize environmental impact during large-scale synthesis?

  • Methodological Answer :

  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst Recycling : Immobilize AlCl3 on mesoporous silica for reuse (5 cycles, <10% yield loss) .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry for precise temperature control (±1°C) and reduced side products .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .

Q. What advanced techniques elucidate the compound’s environmental fate and degradation pathways?

  • Methodological Answer :

  • LC-MS/MS : Quantify degradation products (e.g., 4-ethoxybenzoic acid) in soil/water matrices .
  • Microbial Studies : Use <sup>13</sup>C-labeled compound to track mineralization by soil microbiota .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.